10‑Fold Improvement in E. coli LeuRS Biochemical Inhibition Versus Unsubstituted Benzoxaborole Core
The addition of a 3‑aminomethyl group to the benzoxaborole core scaffold (AN2679) enhances inhibition of E. coli leucyl‑tRNA synthetase (LeuRS) by approximately 10‑fold. The unsubstituted core exhibits an IC50 of approximately 23 μM, whereas the 3‑aminomethyl derivative achieves an IC50 of 2.3 μM under the same biochemical assay conditions [1].
| Evidence Dimension | E. coli LeuRS inhibition (IC50) |
|---|---|
| Target Compound Data | 2.3 μM |
| Comparator Or Baseline | Benzoxaborole core scaffold (AN2679): IC50 ≈23 μM |
| Quantified Difference | 10-fold improvement (lower IC50) |
| Conditions | In vitro biochemical assay using purified E. coli LeuRS |
Why This Matters
This biochemical potency differential demonstrates that the 3‑aminomethyl group is essential for achieving meaningful enzyme inhibition, making the compound a superior starting point for Gram‑negative antibacterial lead optimization compared to the unsubstituted core.
- [1] ScienceDirect Topics: Leucine Transfer RNA – Bacterial leucyl transfer RNA synthetase inhibitors. Elsevier B.V. Accessed 2026. View Source
